4-Methyleneglutamic acid
Overview
Description
4-Methyleneglutamic acid is a non-proteinogenic α-amino acid with the molecular formula C₆H₉NO₄This compound was first isolated from germinated peanuts in 1951 and has since been identified in various other plants . It is known for its inhibitory activity against the central nervous system .
Scientific Research Applications
4-Methyleneglutamic acid has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its role in plant metabolism and its presence in different plant species.
Mechanism of Action
Target of Action
4-Methyleneglutamic acid, also known as gamma-Methylene glutamic acid, is a compound with a molecular formula of C6H9NO4 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that l-4-methylene glutamic acid essentially acts on glutamate metabotropic receptors
Biochemical Pathways
It’s synthesized for use in biosynthetic and metabolic studies . More research is needed to summarize the affected pathways and their downstream effects.
Result of Action
It’s known that L-4-methylene glutamic acid is as potent as L-Glu in producing IPs , but the specific molecular and cellular effects need further investigation.
Biochemical Analysis
Biochemical Properties
4-Methyleneglutamic acid is known to interact with glutamate metabotropic receptors . It is as potent as L-Glu in producing inositol phosphates (IPs), which are important secondary messengers in cellular signaling
Cellular Effects
Its interaction with glutamate metabotropic receptors suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to interact with glutamate metabotropic receptors, suggesting that it may exert its effects at the molecular level through these interactions
Metabolic Pathways
Its interaction with glutamate metabotropic receptors suggests that it may be involved in pathways related to glutamate metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyleneglutamic acid can be achieved through several methods. One common approach involves the use of tandem reactions to create the desired compound. For example, (2S,3S)-[3-2H1]-4-Methyleneglutamic acid and (2S,3R)-[2,3-2H2]-4-Methyleneglutamic acid have been synthesized for use in biosynthetic and metabolic studies .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the compound can be produced in significant quantities through chemical synthesis, which involves the use of specific reagents and controlled reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Methyleneglutamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pH, depend on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound vary based on the type of reaction. For example, oxidation may yield different carboxylic acids, while reduction can produce various amino acid derivatives.
Comparison with Similar Compounds
Similar Compounds
Glutamic acid: A common amino acid involved in protein synthesis and neurotransmission.
4-Methylene-L-glutamic acid: The L-enantiomer of 4-Methyleneglutamic acid.
4-Methylene-D-glutamic acid: The D-enantiomer of this compound.
Uniqueness
This compound is unique due to its methylene group at the fourth position, which distinguishes it from other glutamic acid derivatives. This structural feature contributes to its specific chemical properties and biological activities.
Properties
IUPAC Name |
2-amino-4-methylidenepentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c1-3(5(8)9)2-4(7)6(10)11/h4H,1-2,7H2,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCMXKJGURLWPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347258 | |
Record name | 4-Methyleneglutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7150-74-5, 16804-57-2 | |
Record name | 4-Methyleneglutamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7150-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyleneglutamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007150745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7150-74-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72472 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methyleneglutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-2-Amino-4-methylenepentanedioic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029433 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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